molecular formula C6HBr2F2NO2 B1447339 1,5-Dibromo-2,4-difluoro-3-nitrobenzene CAS No. 1804413-71-5

1,5-Dibromo-2,4-difluoro-3-nitrobenzene

Cat. No. B1447339
M. Wt: 316.88 g/mol
InChI Key: KPWYRXMTHHIOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6HBr2F2NO2 and a molecular weight of 316.88 . It appears as a solid under normal conditions .


Physical And Chemical Properties Analysis

1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
    • Method : The specific methods of synthesis were not detailed in the source, but it mentions the investigation of novel methods of synthesis .
    • Results : Indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Organic Synthesis Intermediate

    • Field : Organic Synthesis
    • Application : 2,5-Dibromo-3,4-difluorothiophene, a compound similar to the one you mentioned, can be used as an organic synthesis intermediate and pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Pd Catalyzed Stille Coupling

    • Field : Organic Chemistry
    • Application : 2,5-Dibromo-3,4-dinitrothiophene, another similar compound, is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
    • Method : The specific methods of synthesis were not detailed in the source, but it mentions the investigation of novel methods of synthesis .
    • Results : Indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene

    • Field : Organic Chemistry
    • Application : 1,4-Dibromo-2,5-difluorobenzene has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of N-alkylated 2-arylaminobenzimidazoles

    • Field : Organic Chemistry
    • Application : 2,5-Difluoronitrobenzene was used in the synthesis of N-alkylated 2-arylaminobenzimidazoles .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene

    • Field : Organic Chemistry
    • Application : 1,4-Dibromo-2,5-difluorobenzene has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of N-alkylated 2-arylaminobenzimidazoles

    • Field : Organic Chemistry
    • Application : 2,5-Difluoronitrobenzene was used in the synthesis of N-alkylated 2-arylaminobenzimidazoles .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Increased Open Circuit Voltage in Fluorinated Benzothiadiazole-Based Alternating Conjugated Polymers

    • Field : Materials Science
    • Application : 2,5-dibromo-4-fluoro-nitrobenzene was used in the synthesis of fluorinated benzothiadiazole-based alternating conjugated polymers .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .

properties

IUPAC Name

1,5-dibromo-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYRXMTHHIOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-difluoro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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